molecular formula C14H10ClN5O B2899652 N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 334498-04-3

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2899652
CAS No.: 334498-04-3
M. Wt: 299.72
InChI Key: HDYZVLQOMVYHMP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group and a 1H-tetrazol-1-yl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate chlorinating agent to introduce the 2-chlorophenyl group.

    Introduction of the Tetrazole Group: The tetrazole group is introduced via a cyclization reaction involving sodium azide and an appropriate nitrile precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide core.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzamides, oxidized tetrazole derivatives, and various heterocyclic compounds.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanone
  • 1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethyl carbamate

Uniqueness

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of a benzamide core with a tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-12-3-1-2-4-13(12)17-14(21)10-5-7-11(8-6-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYZVLQOMVYHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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